Ethyl 4-((N-(2-bromophenyl)carbamoyl)methyl)piperazinecarboxylate
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Description
Ethyl 4-((N-(2-bromophenyl)carbamoyl)methyl)piperazinecarboxylate is a useful research compound. Its molecular formula is C15H20BrN3O3 and its molecular weight is 370.247. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity and Plant Growth Regulation
- Aryl(thio)carbamoyl derivatives of 1- and 1-(2-aminoethyl)-piperazines , which are structurally related to Ethyl 4-((N-(2-bromophenyl)carbamoyl)methyl)piperazinecarboxylate, have been evaluated as potential herbicides and plant growth regulators. These compounds demonstrated significant herbicidal activity against Triticum aestivum, and one particular compound showed cytokinin-like activity, stimulating betacyanin synthesis in Amaranthus caudatus (Stoilkova, Yonova, & Ananieva, 2014).
Antimicrobial and Anticancer Properties
- Carbazole derivatives containing piperazine groups showed significant antibacterial and antifungal activity. Some of these compounds were also active against human breast cancer cell lines (Sharma, Kumar, & Pathak, 2014).
Chemical Synthesis and Structural Analysis
- A study on Ethyl 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid revealed insights into the conformation of the piperazine ring, which is relevant to the structural understanding of similar compounds (Faizi, Ahmad, & Golenya, 2016).
Properties
IUPAC Name |
ethyl 4-[2-(2-bromoanilino)-2-oxoethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O3/c1-2-22-15(21)19-9-7-18(8-10-19)11-14(20)17-13-6-4-3-5-12(13)16/h3-6H,2,7-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUCAUOKVNWSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.